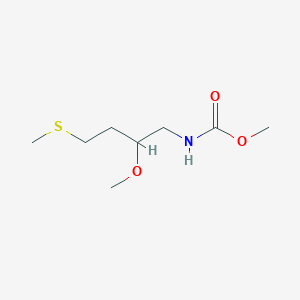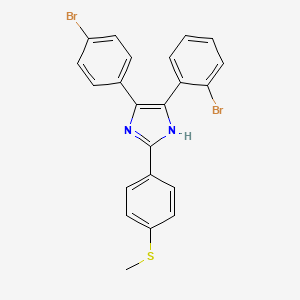
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole, also known as BMTI, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development. BMTI belongs to the class of imidazole derivatives and has a unique molecular structure that makes it a promising candidate for the development of new drugs.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole' involves the synthesis of three different intermediates, which are then combined to form the final product. The first intermediate is 2-bromo-4-(4-bromophenyl)phenol, which is synthesized from 4-bromophenol and 2-bromo-1-iodobenzene. The second intermediate is 4-(methylthio)phenylacetic acid, which is synthesized from 4-(methylthio)phenylacetonitrile. The third intermediate is 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole, which is synthesized from the first two intermediates.
Starting Materials
4-bromophenol, 2-bromo-1-iodobenzene, 4-(methylthio)phenylacetonitrile, sodium borohydride, acetic acid, hydrochloric acid, sodium hydroxide, sodium sulfate, sodium bicarbonate, ethyl acetate, wate
Reaction
Synthesis of 2-bromo-4-(4-bromophenyl)phenol:, - Dissolve 4-bromophenol (1.0 g) and 2-bromo-1-iodobenzene (1.2 g) in dry DMF (10 mL) under nitrogen atmosphere., - Add sodium borohydride (0.2 g) to the reaction mixture and stir for 2 hours at room temperature., - Quench the reaction by adding water (10 mL) and stirring for 30 minutes., - Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over sodium sulfate., - Concentrate the organic layer under reduced pressure to obtain the crude product., - Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain 2-bromo-4-(4-bromophenyl)phenol as a white solid (yield: 80%)., Synthesis of 4-(methylthio)phenylacetic acid:, - Dissolve 4-(methylthio)phenylacetonitrile (1.0 g) in acetic acid (10 mL) and add hydrochloric acid (1.0 mL)., - Heat the reaction mixture to reflux for 2 hours., - Cool the reaction mixture to room temperature and add sodium hydroxide solution (10%) until the pH is basic., - Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over sodium sulfate., - Concentrate the organic layer under reduced pressure to obtain the crude product., - Purify the product by recrystallization from ethyl acetate/hexane to obtain 4-(methylthio)phenylacetic acid as a white solid (yield: 70%)., Synthesis of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole:, - Dissolve 2-bromo-4-(4-bromophenyl)phenol (0.5 g) and 4-(methylthio)phenylacetic acid (0.5 g) in dry DMF (10 mL) under nitrogen atmosphere., - Add sodium bicarbonate (0.5 g) to the reaction mixture and stir for 30 minutes at room temperature., - Add 1,2-dibromoethane (0.5 mL) to the reaction mixture and stir for 2 hours at room temperature., - Quench the reaction by adding water (10 mL) and stirring for 30 minutes., - Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over sodium sulfate., - Concentrate the organic layer under reduced pressure to obtain the crude product., - Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole as a white solid (yield: 60%).
Mechanism Of Action
The mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to DNA damage and cell death in cancer cells. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition leads to a reduction in inflammation.
Biochemical And Physiological Effects
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit significant antimicrobial activity. In vivo studies have shown that 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole can inhibit tumor growth in mouse models of breast and lung cancer, reduce inflammation in mouse models of colitis, and exhibit significant antimicrobial activity in mouse models of bacterial infection.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in lab experiments is its high potency and specificity. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been shown to exhibit significant activity against various cancer cell lines and bacterial strains at low concentrations. Additionally, 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has a unique molecular structure that makes it a promising candidate for the development of new drugs. However, one of the main limitations of using 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for the study of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole. One area of research could be the development of new drugs based on the structure of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole. Another area of research could be the investigation of the mechanism of action of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in more detail. Additionally, future studies could investigate the potential use of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in combination with other drugs to enhance its anticancer or antimicrobial activity. Finally, future studies could investigate the potential use of 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole in other disease models, such as autoimmune diseases or neurodegenerative diseases.
Scientific Research Applications
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been extensively studied for its potential applications in drug development. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, 5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole has been studied for its potential use as an anti-microbial agent, as it has been shown to exhibit significant activity against various bacterial strains.
properties
IUPAC Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-methylsulfanylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2N2S/c1-27-17-12-8-15(9-13-17)22-25-20(14-6-10-16(23)11-7-14)21(26-22)18-4-2-3-5-19(18)24/h2-13H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRNHMVZQJANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-4-(4-bromophenyl)-2-(4-(methylthio)phenyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2459113.png)
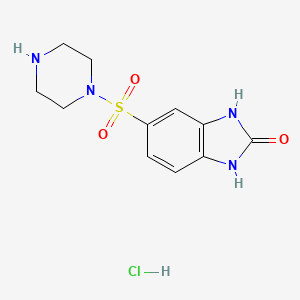
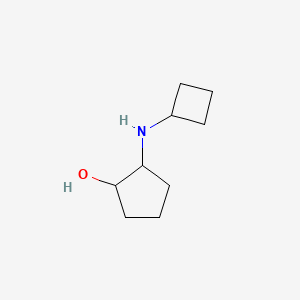
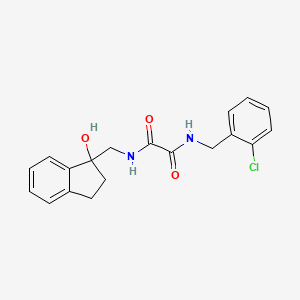
![N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2459120.png)
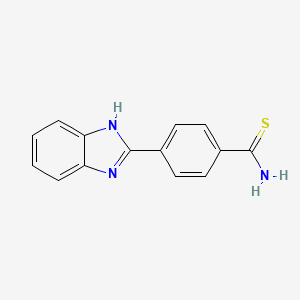
![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)
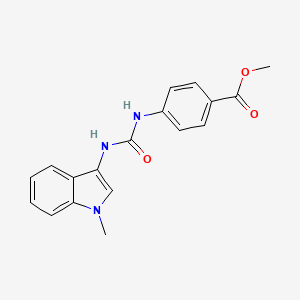
![2-amino-4-(3-bromo-4-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2459127.png)
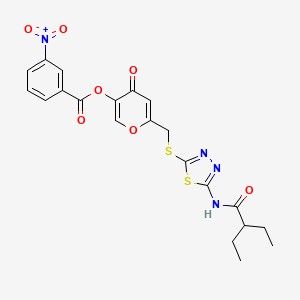
![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)
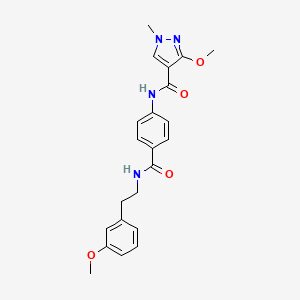
![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)
